
3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, is a structurally complex molecule that appears to be related to various benzenesulfonamide derivatives. These derivatives are known for their diverse biological activities and have been the subject of numerous studies. The compound features a tetrahydroquinoline moiety, which is a common scaffold in medicinal chemistry, linked to a benzenesulfonamide group, which is often associated with enzyme inhibition properties.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related benzenesulfonamide derivatives has been reported using Lewis acid-promoted reactions, as seen in the synthesis of complex dihydrobenzofurans and bicyclo[3.2.1]octenediones from 4-N-(benzenesulfonyl)-3-methoxy-1,4-benzoquinone monoimine and propenylbenzenes . Another study describes the synthesis of benzenesulfonamides starting from substituted benzaldehydes and hydrazinobenzenesulfonamide, indicating the versatility of the benzenesulfonamide group in chemical synthesis .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is a key feature for their biological activity. The tetrahydroquinoline moiety in the compound of interest is likely to contribute to the molecule's three-dimensional structure and could affect its interaction with biological targets. The presence of substituents such as fluorine and methoxy groups can also influence the molecule's electronic properties and overall reactivity .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, often acting as inhibitors for different enzymes. For example, some sulfonamides have been shown to inhibit carbonic anhydrases, which are enzymes involved in many physiological processes . Additionally, thiazolyl benzenesulfonamides have been synthesized as inhibitors of kynurenine 3-hydroxylase, demonstrating the potential for these compounds to modulate biochemical pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, solubility, and overall stability. For instance, the introduction of fluorine atoms can increase the compound's lipophilicity, potentially improving its ability to cross biological membranes . The tetrahydroquinoline core, along with the propionyl group, could also impact the molecule's conformation and, consequently, its pharmacokinetic and pharmacodynamic profiles.
Relevant Case Studies
Although no specific case studies on the compound were provided, related compounds have been evaluated for their biological activities. Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been studied as selective human beta3 adrenergic receptor agonists, highlighting the therapeutic potential of such structures in the treatment of metabolic disorders . These studies underscore the importance of benzenesulfonamide derivatives in drug discovery and development.
科学的研究の応用
Crystal Structure and Molecular Interactions
- The compound "Gliquidone" displays an intramolecular N—H⋯O=S interaction and forms intermolecular hydrogen bonds, which lead to the formation of hydrogen-bonded chains. This conformation aligns with theoretical studies and is significant for understanding molecular interactions in crystal structures (Gelbrich, Haddow, & Griesser, 2011).
Photodynamic Therapy Applications
- Novel zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups exhibit good fluorescence properties, high singlet oxygen quantum yield, and are suitable for Type II mechanisms in photodynamic therapy, particularly in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antiviral Activity
- Certain diarylpyrazolylquinoline derivatives, including benzenesulfonamide-related compounds, have shown potent anti-dengue virus activity, with potential as antiviral agents to block virus replication both in vitro and in vivo (Lee, Tseng, Lin, & Tseng, 2017).
COX-2 Inhibition and Anti-Inflammatory Properties
- 1,5-Diarylpyrazoles with substituted benzenesulfonamide moiety demonstrated selective cyclooxygenase-2 (COX-2) inhibitory activities. One such compound, identified as a potential lead, showed promising pharmacokinetic properties and anti-inflammatory activity in vivo (Pal et al., 2003).
Enantioselective Fluorination
- N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, a novel electrophilic fluorinating reagent, enhances enantioselectivity in the fluorination of silylenol ether. This discovery opens up new possibilities in stereoselective synthesis (Yasui et al., 2011).
Zinc(II) Detection
- Fluorophores related to benzenesulfonamide are important in studying intracellular Zn2+. They show different fluorescence characteristics when bound by Zn2+, useful for biochemical and medical research (Kimber et al., 2001).
Anti-Cancer Properties
- Several tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have shown potent in vitro antitumor activity, indicating their potential as new antitumor agents (Alqasoumi et al., 2010).
Safety and Hazards
特性
IUPAC Name |
3-fluoro-4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-3-19(23)22-10-4-5-13-6-7-14(11-17(13)22)21-27(24,25)15-8-9-18(26-2)16(20)12-15/h6-9,11-12,21H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKLKZFSVSLWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


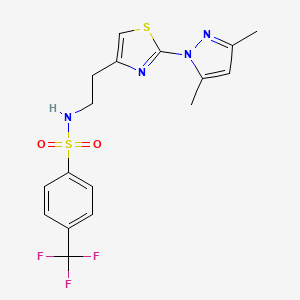
![6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3009449.png)

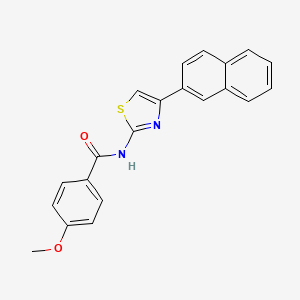
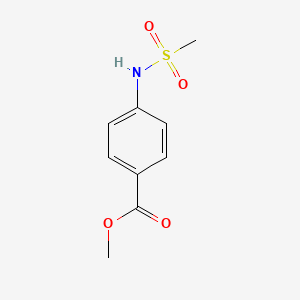
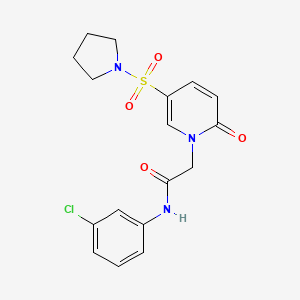
![4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B3009457.png)
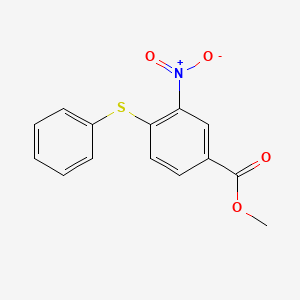
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3009460.png)
![2-[7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3009462.png)

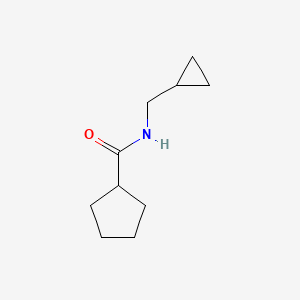
![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3009469.png)